molecular formula C4H8N4O2 B13815296 Fumaric acid, dihydrazide CAS No. 3538-81-6

Fumaric acid, dihydrazide

Cat. No.: B13815296
CAS No.: 3538-81-6
M. Wt: 144.13 g/mol
InChI Key: SNVRDQORMVVQBI-OWOJBTEDSA-N
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Description

Fumaric acid, dihydrazide is a chemical compound derived from fumaric acid, a naturally occurring organic acid. Fumaric acid is an intermediate in the citric acid cycle and is widely found in nature, being isolated for the first time from the plant Fumaria officinalis . This compound is a derivative where the carboxylic acid groups of fumaric acid are converted to hydrazide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaric acid, dihydrazide can be synthesized through the reaction of fumaric acid with hydrazine. The reaction typically involves heating fumaric acid with an excess of hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

C4H4O4+2N2H4C4H8N4O2+2H2O\text{C}_4\text{H}_4\text{O}_4 + 2\text{N}_2\text{H}_4 \rightarrow \text{C}_4\text{H}_8\text{N}_4\text{O}_2 + 2\text{H}_2\text{O} C4​H4​O4​+2N2​H4​→C4​H8​N4​O2​+2H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation method. The process involves the use of hydrazine hydrate and fumaric acid under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fumaric acid, dihydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It can undergo substitution reactions where the hydrazide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Fumaric acid, dihydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial products, including polymers and resins.

Mechanism of Action

The mechanism of action of fumaric acid, dihydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The hydrazide groups can form stable complexes with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Maleic acid, dihydrazide: Similar to fumaric acid, dihydrazide but derived from maleic acid.

    Succinic acid, dihydrazide: Another similar compound derived from succinic acid.

    Adipic acid, dihydrazide: Derived from adipic acid and used in similar applications.

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the trans-configuration in fumaric acid provides distinct chemical properties compared to its cis-isomer, maleic acid. This configuration influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

3538-81-6

Molecular Formula

C4H8N4O2

Molecular Weight

144.13 g/mol

IUPAC Name

(E)-but-2-enedihydrazide

InChI

InChI=1S/C4H8N4O2/c5-7-3(9)1-2-4(10)8-6/h1-2H,5-6H2,(H,7,9)(H,8,10)/b2-1+

InChI Key

SNVRDQORMVVQBI-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(=O)NN)\C(=O)NN

Canonical SMILES

C(=CC(=O)NN)C(=O)NN

Origin of Product

United States

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